molecular formula C11H12O B3049857 Benzene, [(3-butynyloxy)methyl]- CAS No. 22273-77-4

Benzene, [(3-butynyloxy)methyl]-

Cat. No.: B3049857
CAS No.: 22273-77-4
M. Wt: 160.21 g/mol
InChI Key: QMSZFFOZKQBRIB-UHFFFAOYSA-N
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Description

Benzene, [(3-butynyloxy)methyl]-: is an organic compound that features a benzene ring substituted with a (3-butynyloxy)methyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions. For Benzene, [(3-butynyloxy)methyl]-, a common synthetic route might involve the reaction of benzene with a suitable (3-butynyloxy)methyl halide under the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction would proceed through the formation of a benzenonium intermediate, followed by the substitution of the hydrogen atom on the benzene ring with the (3-butynyloxy)methyl group .

Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired product and the scale of production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups on benzene rings to amines. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., AlCl3), nitrating agents (e.g., HNO3/H2SO4).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.

Scientific Research Applications

Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, benzene derivatives are often used as scaffolds for drug development. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry: Benzene derivatives are used in the production of polymers, dyes, and resins. They are also important in the manufacture of various industrial chemicals .

Mechanism of Action

The mechanism of action for benzene derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, benzene derivatives with nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

    Toluene: Benzene with a methyl group.

    Phenol: Benzene with a hydroxyl group.

    Aniline: Benzene with an amino group.

Uniqueness: Benzene, [(3-butynyloxy)methyl]- is unique due to the presence of the (3-butynyloxy)methyl group, which can impart distinct chemical and physical properties compared to other benzene derivatives.

Properties

IUPAC Name

but-3-ynoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSZFFOZKQBRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451628
Record name Benzene, [(3-butynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22273-77-4
Record name Benzene, [(3-butynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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